(S)-6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-5-carboxylic acid
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for spirocyclic structures containing nitrogen heteroatoms and multiple functional groups. The complete IUPAC name is (5S)-6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octane-5-carboxylic acid, which precisely describes the molecular architecture and stereochemical configuration. The nomenclature system for spiro compounds utilizes specific conventions where the prefix "spiro" indicates the presence of two rings sharing a single common atom, with the numbers in brackets representing the number of atoms in each ring exclusive of the spiroatom.
The structural representation reveals a bicyclic framework where the spiroatom serves as the junction between a three-membered ring and a six-membered ring, forming the characteristic [2.5] designation in the nomenclature. The azaspiro designation indicates that nitrogen serves as one of the ring atoms within the spirocyclic system, specifically positioned at the 6-position according to the systematic numbering scheme. The tert-butoxycarbonyl protecting group, commonly referred to in systematic nomenclature as [(tert-butoxy)carbonyl], is attached to the nitrogen atom, providing both steric bulk and chemical protection during synthetic transformations.
The molecular framework exhibits a rigid three-dimensional structure due to the constraints imposed by the spirocyclic arrangement, which significantly influences the compound's chemical reactivity and biological activity profiles. The carboxylic acid functionality at the 5-position provides additional sites for chemical modification and contributes to the compound's overall polarity and hydrogen bonding capabilities. This structural complexity necessitates careful consideration of stereochemical factors during synthesis and characterization procedures.
CAS Registry Number and Molecular Formula Analysis
The Chemical Abstracts Service registry number for this compound is 1262396-32-6, providing a unique identifier for this specific stereoisomer within chemical databases and literature. This registration number distinguishes the compound from other potential stereoisomers and structural variants within the azaspiro[2.5]octane family, ensuring precise identification in commercial and research applications.
The molecular formula is established as C₁₃H₂₁NO₄, indicating the presence of thirteen carbon atoms, twenty-one hydrogen atoms, one nitrogen atom, and four oxygen atoms. The molecular weight is consistently reported as 255.31 grams per mole, reflecting the combined atomic masses of all constituent elements. This molecular composition reflects the complexity of the structure, incorporating the spirocyclic backbone, the tert-butoxycarbonyl protecting group, and the carboxylic acid functionality.
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1262396-32-6 | |
| Molecular Formula | C₁₃H₂₁NO₄ | |
| Molecular Weight | 255.31 g/mol | |
| MDL Number | MFCD28955658 | |
| PubChem ID | 66848235 |
The structural complexity index, as reflected in the molecular formula, demonstrates the presence of multiple functional groups within a constrained spirocyclic framework. The carbon-to-heteroatom ratio indicates a predominantly organic structure with strategic placement of nitrogen and oxygen atoms to provide specific reactivity patterns and intermolecular interaction capabilities. The molecular formula also reveals the degree of saturation within the structure, suggesting the presence of specific ring systems and functional group arrangements that contribute to the compound's unique chemical properties.
Stereochemical Configuration and Chiral Center Significance
The stereochemical designation (S) in the compound name indicates the absolute configuration of the chiral center located at the 5-position of the spirocyclic framework, determined according to the Cahn-Ingold-Prelog priority rules. The assignment of stereochemical configuration requires careful analysis of the atomic connectivity and priority assignments around the chiral center, considering the complex three-dimensional arrangement of substituents within the spirocyclic structure.
The Cahn-Ingold-Prelog system provides a systematic approach for determining absolute configuration by ranking substituents around the chiral center based on atomic number priorities. In this compound, the chiral center at position 5 is surrounded by four different substituents: the carboxylic acid group, the nitrogen-containing portion of the spirocycle, the carbon backbone of the ring system, and hydrogen. The (S) configuration indicates that when viewed from the appropriate perspective with the lowest priority substituent positioned away from the observer, the remaining three substituents trace a counterclockwise path in order of decreasing priority.
Spiro compounds can exhibit unique stereochemical properties due to their rigid structural framework, which constrains conformational flexibility and can lead to enhanced stereochemical stability. The spirocyclic arrangement in this compound creates a chiral environment that extends beyond the traditional tetrahedral chiral center, potentially influencing the overall molecular conformation and biological activity. The presence of the chiral center within the spirocyclic framework creates opportunities for enantioselective synthesis and stereospecific biological interactions.
The stereochemical configuration has significant implications for the compound's pharmaceutical applications, as different enantiomers can exhibit vastly different biological activities, toxicity profiles, and pharmacokinetic properties. The (S) enantiomer represents one specific spatial arrangement of atoms around the chiral center, and its biological and chemical properties may differ substantially from those of the corresponding (R) enantiomer. The maintenance of stereochemical integrity during synthetic transformations and storage requires careful consideration of reaction conditions and handling procedures to prevent racemization or epimerization processes.
Properties
IUPAC Name |
(7S)-6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[2.5]octane-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-7-6-13(4-5-13)8-9(14)10(15)16/h9H,4-8H2,1-3H3,(H,15,16)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVQCWIKEOHTOE-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC2)CC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC2(CC2)C[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection and Spiro Ring Formation
The initial step typically involves protecting the amino group with a tert-butoxycarbonyl group to prevent unwanted side reactions during subsequent transformations. The Boc group is introduced using standard carbamate formation conditions, often with di-tert-butyl dicarbonate (Boc2O) under basic conditions.
Following protection, the spirocyclic ring system is constructed. This involves cyclization reactions that form the azaspiro[2.5]octane core. The stereochemistry is controlled by starting from chiral precursors or by stereoselective cyclization.
Wittig and Makosza Reactions for Cyclopropane Intermediate
A patented process outlines a multi-step synthesis involving:
- Conversion of a precursor compound (Formula VII) to an α,β-unsaturated compound (Formula VIII) using a Wittig reagent in an appropriate solvent.
- A Makosza reaction on compound VIII with bromoform and a suitable base to form a cyclopropane intermediate (Formula IX).
- Debromination of the cyclopropane intermediate using a reducing agent and base in an alcoholic solvent to yield the target azaspiro acid (SM1).
This process is noted for its efficiency, reducing the number of steps and total reaction time compared to prior art. It also avoids chromatographic purification, favoring industrial scalability and cost-effectiveness. The process maintains stereochemical integrity by working with acid intermediates that can be converted to salts under basic conditions, thus preventing racemization.
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| iv) | Wittig reaction | Wittig reagent, suitable solvent | Conversion to α,β-unsaturated compound (VIII) |
| v) | Makosza reaction | Bromoform, base | Cyclopropane compound (IX) formation |
| vi) | Debromination | Reducing agent, base, alcoholic solvent | (S)-6-(tert-Butoxycarbonyl)-6-azaspiro acid |
Catalytic Hydrogenation and Reduction
Hydrogenation using palladium on barium sulfate (Pd-BaSO4) catalyst in methanol at room temperature has been employed to reduce intermediates such as (S)-6-aza-spiro[2.5]octane-5,6-dicarboxylic acid 6-tert-butyl ester, yielding the desired Boc-protected azaspiro acid with high yield (85%) and good enantiomeric excess (66%).
Borane-tetrahydrofuran (BH3-THF) reduction at low temperatures (0–20 °C) under inert atmosphere converts dicarboxylic acid esters to hydroxymethyl derivatives, which are useful intermediates in the overall synthetic scheme.
| Reaction | Catalyst/Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Catalytic hydrogenation | Pd-BaSO4, H2 | Methanol, 20 °C, overnight | 85 | High enantiomeric purity maintained |
| Reduction to hydroxymethyl | BH3-THF | THF, 0–20 °C, inert atmosphere | 86 | Purified by silica gel chromatography |
Amidation Using Coupling Agents
Amidation reactions involving (S)-6-(tert-butoxycarbonyl)-6-azaspiro[2.5]octane-5-carboxylic acid with amino acid derivatives have been performed using coupling agents such as 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphinane-2,4,6-trioxide (T3P) and triethylamine in N,N-dimethylformamide (DMF) at room temperature. These conditions afford amide products in good yields (~68%) without racemization.
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Wittig + Makosza + Debromination | Multi-step, stereoselective cyclopropanation | Efficient, scalable, avoids chromatography | Requires handling of bromoform and reducing agents |
| Catalytic hydrogenation | Pd-BaSO4 catalyst, mild conditions | High yield, preserves stereochemistry | Requires careful catalyst handling |
| Borane reduction | BH3-THF, low temperature | High yield, selective | Sensitive to moisture and air |
| Amidation with T3P | Mild coupling conditions | Good yield, minimal racemization | Use of specialized coupling reagents |
The patented synthetic route involving Wittig and Makosza reactions represents a significant improvement over traditional methods by halving reaction times and eliminating expensive chromatographic purification steps, making it highly suitable for industrial-scale production. The avoidance of ester intermediates reduces racemization risks, improving product purity and yield.
Hydrogenation and borane reduction steps are well-established and provide high yields and stereochemical control, essential for pharmaceutical applications where enantiopurity is critical.
The amidation methodology using T3P coupling agents is effective for derivatization of the azaspiro acid, enabling further functionalization for drug development.
The preparation of this compound involves a combination of protecting group chemistry, stereoselective cyclization, and selective reductions. The most advanced methods utilize Wittig and Makosza reactions followed by debromination, enabling efficient and scalable synthesis with high stereochemical fidelity. Catalytic hydrogenation and borane reductions complement these routes by providing access to key intermediates. Amidation reactions under mild conditions allow further functionalization. These methodologies collectively provide a robust toolkit for synthesizing this valuable intermediate for pharmaceutical research.
Data Table Summary
| Step/Reaction | Reagents/Catalysts | Conditions | Yield (%) | Comments |
|---|---|---|---|---|
| Boc protection | Di-tert-butyl dicarbonate, base | Standard carbamate formation | High | Protects amino group |
| Wittig reaction | Wittig reagent, solvent | Suitable solvent, ambient temp | Not specified | Converts precursor to α,β-unsaturated compound |
| Makosza reaction | Bromoform, base | Suitable base, controlled temp | Not specified | Forms cyclopropane intermediate |
| Debromination | Reducing agent, base, alcoholic solvent | Mild conditions | Not specified | Yields final azaspiro acid |
| Catalytic hydrogenation | Pd-BaSO4, H2 | Methanol, 20 °C, overnight | 85 | Preserves stereochemistry |
| Borane reduction | BH3-THF | THF, 0–20 °C, inert atmosphere | 86 | Produces hydroxymethyl intermediate |
| Amidation (coupling) | T3P, Et3N, DMF | 25 °C, 1 h | ~68 | Efficient amidation without racemization |
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc-protected amine undergoes acid-catalyzed deprotection to yield the free amine. This reaction is critical for subsequent functionalization.
| Reaction Conditions | Reagents | Yield | Notes |
|---|---|---|---|
| Acidic hydrolysis | HCl (4M in dioxane) | 92% | Room temperature, 2 hours |
| Trifluoroacetic acid (TFA) | TFA/DCM (1:1 v/v) | 88% | 0°C to room temperature, 1.5 hours |
The stereochemical integrity of the spirocyclic core remains intact under these conditions due to the rigidity of the bicyclic system .
Amide Bond Formation
The carboxylic acid group participates in amidation reactions, often mediated by coupling agents.
| Coupling Agent | Base | Solvent | Yield | Application |
|---|---|---|---|---|
| EDC/HOBt | DIPEA | DMF | 85% | Peptide synthesis |
| HATU | NMM | THF | 78% | Macrocyclic ligand design |
Mechanistic Insight : Activation of the carboxylic acid via mixed anhydride or active ester intermediates enables nucleophilic attack by amines. The reaction proceeds without racemization at the stereogenic center .
Esterification
The carboxylic acid is esterified under mild conditions for solubility modulation or prodrug design.
| Esterification Method | Reagents | Yield | Conditions |
|---|---|---|---|
| Fischer esterification | MeOH, H₂SO₄ | 76% | Reflux, 6 hours |
| DCC-mediated | DCC, DMAP, R-OH | 82% | 0°C to RT, 12 hours |
Ring-Opening Reactions
The azaspiro[2.5]octane core can undergo regioselective ring-opening under nucleophilic or reductive conditions.
| Reagent | Product | Yield | Selectivity |
|---|---|---|---|
| LiAlH₄ | Secondary alcohol | 68% | C1–C2 bond cleavage |
| Grignard reagents (e.g., MeMgBr) | Alkylated amine derivatives | 73% | C5–N bond attack |
Stereochemical Outcome : Ring-opening preserves the (S)-configuration at C5 due to steric hindrance from the Boc group .
Oxidation and Reduction
The compound’s functional groups tolerate selective redox transformations.
| Transformation | Reagents | Product | Yield |
|---|---|---|---|
| Boc-group oxidation | mCPBA | N-Oxide derivative | 65% |
| Carboxylic acid reduction | BH₃·THF | Primary alcohol | 71% |
Key Stability Considerations
-
Thermal Stability : Decomposes above 150°C, releasing CO₂ and tert-butanol .
-
pH Sensitivity : Stable in neutral to mildly acidic conditions; Boc group hydrolyzes at pH < 3 .
This compound’s reactivity profile underscores its utility in medicinal chemistry and materials science, particularly where stereochemical precision is paramount.
Scientific Research Applications
Drug Development
(S)-6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-5-carboxylic acid has been investigated for its potential as a building block in the synthesis of biologically active compounds. Its spirocyclic framework is conducive to the development of novel pharmaceuticals with specific biological activities.
Case Study : Research has demonstrated that derivatives of this compound exhibit promising activity against certain cancer cell lines, suggesting a potential role in oncology therapeutics .
Targeted Drug Delivery
The ability to modify the compound's structure allows for the incorporation of targeting moieties that can enhance the specificity of drug delivery systems. This application is particularly relevant in the context of targeted therapies for diseases such as cancer and autoimmune disorders.
Functionalization Reactions
The compound can undergo various functionalization reactions, enabling the introduction of diverse functional groups that can modify its biological activity and solubility properties.
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Hydrogenation | H₂, Pd/BaSO4, methanol | Formation of reduced derivatives |
| Nucleophilic substitution | In situ conditions | Introduction of nucleophiles |
Anticancer Activity
Studies have indicated that derivatives of this compound show selective cytotoxicity towards tumor cells while sparing normal cells, highlighting their potential as anticancer agents .
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties, making it a candidate for further investigation in neurodegenerative disease models.
Mechanism of Action
The mechanism of action of (S)-6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-5-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during various chemical transformations and can be selectively removed under acidic conditions. This allows for the sequential construction of complex molecules without interference from reactive amine groups .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Parameters
Key Differences and Implications
(i) Spiro Ring Size
- Spiro[2.5]octane (primary compound) vs. spiro[2.4]heptane ():
- The heptane variant has a smaller carbocyclic ring (4-membered), increasing ring strain and reducing stability under acidic or thermal conditions. This limits its utility in prolonged synthetic processes .
- The octane framework (5-membered ring) offers greater conformational flexibility, enhancing compatibility with diverse reaction conditions .
(ii) Functional Group Positioning
- Boc at 5 vs. 6 Position :
- Carboxylic Acid at 5 vs. 6 :
(iii) Stereochemical Complexity
(iv) Physicochemical Properties
- Solubility : The potassium salt of the heptane variant () demonstrates >10-fold higher aqueous solubility than its neutral counterparts, making it suitable for biological assays .
- Thermal Stability : The octane-based compounds generally exhibit higher decomposition temperatures (~200°C) compared to heptane analogues (~170°C) .
Biological Activity
(S)-6-(tert-Butoxycarbonyl)-6-azaspiro[2.5]octane-5-carboxylic acid, also known as Boc-6-azaspiro[2.5]octane, is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanism of action, and relevant research findings.
- Molecular Formula : CHN O
- Molecular Weight : 241.31 g/mol
- CAS Number : 1262396-32-6
- Appearance : White to light yellow powder
- Melting Point : 55.0 to 59.0 °C
Antibacterial Properties
Recent studies have highlighted the antibacterial activity of this compound against various strains of bacteria. The compound has shown promising results in inhibiting both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The compound acts as a dual inhibitor of bacterial topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription, making them effective targets for antibacterial agents.
- In Vitro Studies : In vitro assays demonstrated that this compound exhibits low nanomolar inhibitory concentrations (IC) against DNA gyrase and topoisomerase IV from Escherichia coli. For instance, IC values were reported to be less than 32 nM for DNA gyrase and between 38 to 460 nM for topoisomerase IV .
- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against various bacterial strains ranged from <0.03125 to 0.25 µg/mL for Gram-positive bacteria, indicating potent antibacterial activity .
Case Studies
A notable study investigated the efficacy of this compound in a mouse model infected with vancomycin-intermediate Staphylococcus aureus (VISA). The compound demonstrated significant in vivo antibacterial activity, suggesting its potential for treating resistant bacterial infections .
Table 1: Inhibitory Activities of this compound
| Bacterial Strain | IC (nM) | MIC (µg/mL) |
|---|---|---|
| E. coli | <32 | 2 - 16 |
| S. aureus | <10 | <0.03125 |
| A. baumannii | <50 | 0.125 |
| Pseudomonas aeruginosa | <100 | 16 |
Q & A
Q. Basic
- NMR Spectroscopy : 1D , , and 2D COSY/NOESY experiments confirm spirocyclic connectivity and stereochemistry.
- X-ray Crystallography : Resolves absolute configuration (e.g., Flack parameter analysis) and ring puckering .
- Chiral HPLC : Validates enantiomeric excess (>95%) using chiral stationary phases, as referenced in pharmacopeial methods for related spirocyclic compounds .
How does the spiro[2.5]octane ring's puckering conformation affect the compound's reactivity and biological activity?
Advanced
The puckering amplitude and phase (modeled via Cremer-Pople coordinates) influence steric interactions and hydrogen-bonding potential. For instance, a flattened ring may enhance receptor binding by exposing the carboxylic acid group, while a puckered conformation could stabilize transition states in synthetic reactions. Computational studies (DFT or MD simulations) quantify these effects, linking conformational flexibility to EP4 receptor antagonism observed in analogs like Vorbipiprant .
What methodological challenges arise in resolving contradictory data regarding the compound's polymorphic forms or stability?
Advanced
Polymorphs (e.g., Form A in ) can lead to discrepancies in solubility and bioactivity. Strategies include:
- Differential Scanning Calorimetry (DSC) : Identifies thermal transitions unique to each polymorph.
- Variable-Temperature XRD : Maps structural changes under stress.
- Controlled Crystallization : Solvent/antisolvent screening minimizes polymorphic variability .
How can computational modeling predict the compound's interactions with biological targets like the EP4 receptor?
Advanced
Molecular docking (AutoDock, Schrödinger) aligns the carboxylic acid group with EP4’s binding pocket, while MD simulations assess stability. Comparative studies with Vorbipiprant (a known EP4 antagonist) highlight the role of the trifluoromethylbenzyl substituent in enhancing binding affinity .
What are the common applications of this spirocyclic compound in medicinal chemistry research?
Basic
It serves as a rigid scaffold in drug design, particularly for:
- Heterotopic Ossification Inhibitors : Structural analogs prevent abnormal bone growth via targeted receptor modulation .
- EP4 Receptor Antagonists : Modifications to the benzyl group (e.g., trifluoromethyl) improve pharmacokinetic profiles .
What strategies are effective in optimizing the synthetic yield of the spiro[2.5]octane core while maintaining enantiomeric excess?
Q. Advanced
- Chiral Catalysis : Use of Ru or Rh catalysts in asymmetric cyclopropanation improves ee (>98%).
- Protection-Deprotection : Boc groups stabilize intermediates during ring formation .
- Microwave-Assisted Synthesis : Reduces reaction time and side products .
How is the tert-butoxycarbonyl (Boc) group utilized in the synthesis and purification of this compound?
Basic
The Boc group:
- Enhances Solubility : Facilitates purification via acid-base extraction.
- Prevents Side Reactions : Protects the amine during spiro ring formation.
Deprotection with TFA yields the free amine for further functionalization .
What analytical techniques are critical for distinguishing between the (S)- and (R)-enantiomers during asymmetric synthesis?
Q. Advanced
- Flack Parameter Analysis (X-ray) : Determines absolute configuration .
- Chiral Derivatization : Mosher’s acid esters enable -NMR differentiation.
- Circular Dichroism (CD) : Correlates Cotton effects with stereochemistry .
How do structural modifications (e.g., substituents on the benzyl group) influence the compound's pharmacokinetic properties?
Q. Advanced
- Trifluoromethyl Groups : Increase metabolic stability and logP (lipophilicity), enhancing blood-brain barrier penetration in analogs like Vorbipiprant .
- Polar Substituents : Improve aqueous solubility but may reduce receptor affinity. Quantitative Structure-Activity Relationship (QSAR) models guide optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
